

Gadoquatrane Demonstrates Superior Long-Term Stability in Preclinical Studies

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A comprehensive analysis of preclinical data reveals that **Gadoquatrane**, a next-generation tetrameric macrocyclic gadolinium-based contrast agent (GBCA), exhibits exceptional long-term stability, surpassing other approved macrocyclic GBCAs in key in vitro and in vivo assessments. These findings position **Gadoquatrane** as a promising agent for minimizing the long-term risks associated with gadolinium exposure in clinical settings.

Gadoquatrane's unique molecular structure, featuring four macrocyclic Gd-GlyMe-DOTA cages, contributes to its high kinetic inertness and resistance to gadolinium ion (Gd³+) release. [1][2] This heightened stability is a critical factor in the safety profile of GBCAs, as the release of free Gd³+ is associated with potential long-term health concerns, including gadolinium deposition in various tissues.[3][4]

Comparative In Vitro Stability

Longitudinal studies assessing the stability of **Gadoquatrane** in comparison to other GBCAs have consistently demonstrated its superior performance under various conditions.

Dissociation under Acidic Conditions

To accelerate the dissociation process for comparative analysis, studies were conducted under harsh acidic conditions (pH 1.2). **Gadoquatrane** displayed a significantly longer dissociation half-life compared to other macrocyclic agents, indicating a more robust chelate structure.[5]



Gadolinium-Based Contrast Agent	Dissociation Half-life at pH 1.2 (37°C)	
Gadoquatrane	28.6 days	
Gadopiclenol	14.2 days	
Gadoterate	2.7 days	
Gadobutrol	14.1 hours	
Gadoteridol	2.2 hours	

Under these acidic conditions, after 35 days, only 56% of the gadolinium had dissociated from **Gadoquatrane**, whereas gadoteridol showed complete dissociation within hours.

Stability in Human Plasma

Under physiological conditions (pH 7.4, 37°C), **Gadoquatrane**'s stability is even more pronounced. In human plasma, no measurable release of Gd³⁺ was detected from **Gadoquatrane** after 15 days, a performance similar to gadoterate. In contrast, other macrocyclic GBCAs showed detectable levels of gadolinium release over the same period.

Gadolinium-Based Contrast Agent	Gd³+ Release in Human Plasma after 15 days (%)
Gadoquatrane	< 0.01 (Below Limit of Quantification)
Gadoterate	< 0.01 (Below Limit of Quantification)
Gadobutrol	0.12
Gadopiclenol	0.20
Gadoteridol	0.20

A separate study analyzing complex stability in human serum over 21 days also found that the observed Gd release for **Gadoquatrane** was below the limit of quantification.

In Vivo Stability and Gadolinium Retention



Animal studies further corroborate the high in vivo stability of **Gadoquatrane**. A study in rats investigated gadolinium concentration in mineralized bone one week after a single injection of **Gadoquatrane** and other macrocyclic GBCAs.

Gadolinium Concentration in Bone

The results revealed a significantly lower gadolinium concentration in the femurs of rats administered **Gadoquatrane** compared to those who received gadopiclenol or gadobutrol. This suggests a lower propensity for in vivo dissociation and subsequent deposition in bone tissue.

Gadolinium-Based Contrast Agent	Median Gd Concentration in Femur (nmol Gd/g)	Interquartile Range (IQR) (nmol Gd/g)
Gadoquatrane	< 1 (Below Limit of Quantification)	N/A
Gadobutrol	Not explicitly stated, but lower than Gadopiclenol	1.2 - 3.5
Gadopiclenol	Not explicitly stated	17 - 38

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Kinetic Inertness Assessment at pH 1.2

The kinetic inertness of **Gadoquatrane** and other GBCAs was determined by measuring the time course of dissociation under acidic conditions (pH 1.2) at 37°C.

- Sample Preparation: GBCAs were incubated at an equimolar Gd concentration of 25 μmol/L in an acidic solution.
- Quantification of Free Gd³⁺: The concentration of released Gd³⁺ ions was quantified using a complexometric assay with Arsenazo III as a colorimetric indicator.



Data Analysis: The dissociation half-lives were calculated by fitting the time course of Gd³⁺ release to a first-order kinetic model.

Gd³⁺ Release in Human Plasma

The stability of the GBCAs in a physiological environment was assessed by measuring the release of Gd³⁺ in human plasma at pH 7.4 and 37°C.

- Incubation: GBCAs were incubated in human plasma.
- Separation: At various time points, ion exchange chromatography was used to separate the free Gd³⁺ from the chelated GBCA.
- Quantification: The concentration of released Gd³⁺ was determined using inductively coupled plasma mass spectrometry (ICP-MS).
- Limit of Quantification: The lower limit of quantification (LLOQ) for this assay was 0.01% of the total Gd.

In Vivo Gadolinium Retention Study in Rats

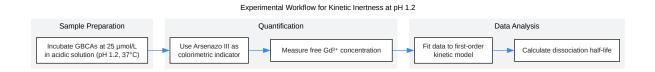
This study aimed to evaluate the relationship between complex stability and gadolinium deposition in bone.

- Animal Model: Healthy rats were used for the study.
- Administration: A single equimolar Gd dose of 0.6 mmol Gd/kg of Gadoquatrane, gadobutrol, or gadopiclenol was administered intravenously. This dose is equivalent to a human dose of 0.1 mmol Gd/kg.
- Tissue Collection: One week after the injection, the rats were euthanized, and their femurs were collected for analysis.
- Analysis: Histological bone slices were analyzed for gadolinium content using laser ablation coupled to inductively coupled plasma mass spectrometry (LA-ICP-MS).

Visualizing Experimental Workflows

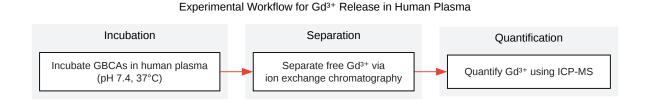


The following diagrams illustrate the workflows of the key experiments described above.



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Figure 1. Workflow for determining kinetic inertness under acidic conditions.



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Figure 2. Workflow for measuring gadolinium release in human plasma.



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Figure 3. Workflow for the in vivo gadolinium retention study in rats.

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